

Technical Guide: 17:0-14:1 PG-d5 (CAS Number: 2342575-74-8)

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Compound of Interest

Compound Name: 17:0-14:1 PG-d5

Cat. No.: B15598839

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1-heptadecanoyl-2-myristoleoyl-sn-glycero-3-phospho-(1'-rac-glycerol)-d5 (**17:0-14:1 PG-d5**), a deuterated phosphatidylglycerol analog. Its primary application is as an internal standard in lipidomics research, particularly for quantitative analysis using mass spectrometry.

Core Compound Data

17:0-14:1 PG-d5 is a synthetic, deuterated phospholipid that is structurally similar to endogenous phosphatidylglycerols but with a distinct mass due to the incorporation of five deuterium atoms on the glycerol head group. This mass difference allows for its use as an internal standard to correct for sample loss and ionization variability during mass spectrometry-based lipid analysis.

Property	Value
CAS Number	2342575-74-8
Full Chemical Name	1-heptadecanoyl-2-myristoleoyl-sn-glycero-3-phospho-(1'-rac-glycerol)-d5, sodium salt
Molecular Formula	C ₃₇ H ₆₅ D ₅ NaO ₁₀ P
Formula Weight	733.94 g/mol
Exact Mass	733.4918 amu
Purity	Typically >99%
Storage	-20°C in a suitable solvent

Experimental Protocols

General Protocol for Use as an Internal Standard in Lipidomics

This protocol outlines the general steps for using **17:0-14:1 PG-d5** as an internal standard for the quantification of phosphatidylglycerols in biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Materials:

- Biological sample (e.g., plasma, tissue homogenate, cell lysate)
- **17:0-14:1 PG-d5** internal standard solution (concentration verified)
- LC-MS grade solvents: methanol, chloroform, methyl-tert-butyl ether (MTBE), isopropanol, acetonitrile, water
- Formic acid and ammonium acetate (for mobile phases)
- Homogenizer (for tissue samples)
- Centrifuge

- Autosampler vials

2. Sample Preparation and Lipid Extraction (Modified Folch or Bligh-Dyer Method):

A widely used approach for lipid extraction involves a biphasic solvent system.

- For Plasma/Serum:
 - To 50 μ L of plasma or serum in a glass tube, add 10 μ L of the **17:0-14:1 PG-d5** internal standard solution. It is often added as part of a cocktail of internal standards for different lipid classes.
 - Add 1 mL of a cold (-20°C) 2:1 (v/v) chloroform:methanol mixture.
 - Vortex thoroughly for 1 minute.
 - Add 200 μ L of water to induce phase separation.
 - Vortex again for 1 minute.
 - Centrifuge at 2,000 x g for 10 minutes at 4°C .
 - Carefully collect the lower organic phase containing the lipids using a glass pipette.
 - Dry the extracted lipids under a stream of nitrogen gas.
 - Reconstitute the dried lipid extract in a suitable volume (e.g., 100 μ L) of the initial LC mobile phase for analysis.
- For Tissue Samples:
 - Weigh approximately 10-20 mg of frozen tissue.
 - Homogenize the tissue in a solvent mixture, such as methanol or a chloroform:methanol solution.
 - Add the **17:0-14:1 PG-d5** internal standard.
 - Proceed with the biphasic extraction as described for plasma/serum.

3. LC-MS/MS Analysis:

- **Chromatography:** Utilize a reverse-phase C18 or a HILIC column for separation of lipid species. The gradient elution will typically involve a mobile phase A (e.g., water/acetonitrile with additives like formic acid or ammonium acetate) and a mobile phase B (e.g., isopropanol/acetonitrile with the same additives).
- **Mass Spectrometry:** Operate the mass spectrometer in negative ion mode for the detection of phosphatidylglycerols. Use a targeted approach, such as Multiple Reaction Monitoring (MRM), to specifically detect the precursor-to-fragment ion transitions for the endogenous PGs and the **17:0-14:1 PG-d5** internal standard.

4. Data Analysis and Quantification:

- Integrate the peak areas for the endogenous PG species and the **17:0-14:1 PG-d5** internal standard.
- Calculate the response ratio of the analyte to the internal standard.
- Quantify the endogenous PG concentration by comparing the response ratio to a calibration curve generated with known amounts of a non-deuterated PG standard.

Signaling Pathway and Experimental Workflow Diagrams

Phosphatidylglycerol Biosynthesis Pathway

The following diagram illustrates the key steps in the biosynthesis of phosphatidylglycerol, a crucial phospholipid for membrane structure and function.

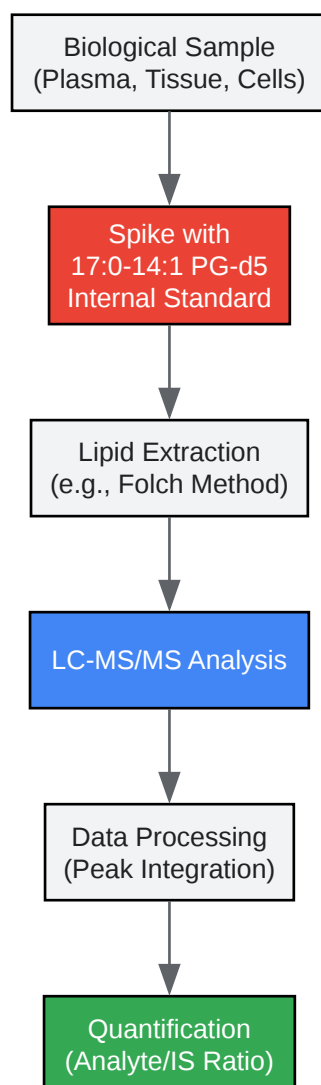


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Caption: Biosynthesis pathway of phosphatidylglycerol.

Lipidomics Experimental Workflow

This diagram outlines a typical workflow for a lipidomics experiment utilizing a deuterated internal standard like **17:0-14:1 PG-d5**.



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Caption: A typical lipidomics experimental workflow.

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